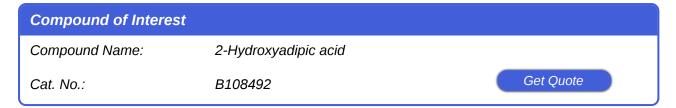




Application Notes and Protocols: Synthesis of 2- Hydroxyadipic Acid from 2-Ketoadipic Acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyadipic acid is a hydroxy-dicarboxylic acid that is metabolically derived from the reduction of 2-ketoadipic acid.[1][2][3] This reaction is a key step in the cellular metabolism of lysine and tryptophan. In certain metabolic disorders, such as 2-ketoadipic acidemia, a deficiency in 2-ketoadipic dehydrogenase leads to the accumulation of 2-ketoadipic acid and its subsequent conversion to **2-hydroxyadipic acid**.[1][4][5][6] The enzymatic synthesis of **2-hydroxyadipic acid** is a critical process for various research applications, including the study of metabolic diseases and the bio-based production of valuable chemicals like adipic acid.[7][8] This document provides detailed protocols for the enzymatic synthesis of **2-hydroxyadipic acid** from 2-ketoadipic acid, along with relevant quantitative data and pathway visualizations.

Enzymatic Synthesis Overview

The conversion of 2-ketoadipic acid to **2-hydroxyadipic acid** is a reduction reaction that can be catalyzed by several dehydrogenases. While a specific 2-hydroxyadipate dehydrogenase exists, it has not been extensively characterized.[7] However, researchers have identified and utilized other enzymes with broad substrate specificity that can efficiently catalyze this transformation. These enzymes are promising catalysts for both laboratory-scale synthesis and metabolic engineering applications.

Key enzymes capable of reducing 2-ketoadipic acid include:



- Lactate dehydrogenase from Alcaligenes eutrophus H16 (Ae-ldhO): This NADH-dependent enzyme exhibits high specific activity for 2-ketoadipate.[9]
- (R)-2-hydroxyglutarate dehydrogenase from Acidaminococcus fermentans (Hgdh): This
 enzyme has been a target for protein engineering to significantly improve its catalytic
 efficiency for 2-oxoadipate reduction.[8]
- Homoisocitrate dehydrogenase from Saccharomyces cerevisiae[7]

The selection of the enzyme can depend on the desired stereochemistry of the product and the specific experimental context.

Quantitative Data

The following table summarizes the kinetic parameters for the lactate dehydrogenase from Alcaligenes eutrophus H16 (Ae-LdhO) in the reduction of 2-ketoadipic acid.

Enzyme	Substrate	Km (mM)	Vmax (U/mg protein)	Optimal pH	Optimal Temperat ure (°C)	Coenzym e
Ae-LdhO	2- Ketoadipic acid	0.32 ± 0.02	454.5 ± 20.1	7.0	30	NADH
Ae-LdhO	NADH	0.09 ± 0.002	-	7.0	30	-

Data sourced from Zhang et al., 2014.[9]

Experimental Protocols

This section provides a detailed protocol for the enzymatic synthesis of **2-hydroxyadipic acid** using a recombinant dehydrogenase.

Protocol 1: Enzymatic Synthesis of 2-Hydroxyadipic Acid using Lactate Dehydrogenase from Alcaligenes



eutrophus H16 (Ae-ldhO)

This protocol is based on the characterization of Ae-IdhO for the reduction of 2-ketoadipic acid. [9]

Materials:

- 2-Ketoadipic acid
- NADH (β-Nicotinamide adenine dinucleotide, reduced form)
- · Purified recombinant Ae-LdhO enzyme
- Potassium phosphate buffer (100 mM, pH 7.0)
- Spectrophotometer
- · Reaction tubes

Procedure:

- · Reaction Mixture Preparation:
 - Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 0.2 mM NADH, and 1 mM 2-ketoadipic acid.
 - The final volume of the reaction mixture can be scaled as needed (e.g., 1 mL for spectrophotometric analysis).
- Enzyme Addition:
 - Initiate the reaction by adding a known amount of purified Ae-LdhO enzyme to the reaction mixture. The final enzyme concentration should be sufficient to provide a measurable rate of reaction.
- Reaction Incubation:
 - Incubate the reaction mixture at 30°C.



- Monitoring the Reaction:
 - The progress of the reaction can be monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.
 - The molar extinction coefficient for NADH at 340 nm is 6220 M-1cm-1.
- Product Analysis (Optional):
 - For preparative scale synthesis, the reaction can be stopped by heat inactivation of the enzyme or by acidification.
 - The formation of 2-hydroxyadipic acid can be confirmed and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization.

Visualizations Chemical Reaction Pathway



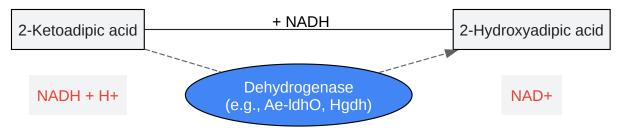


Figure 1: Enzymatic Reduction of 2-Ketoadipic Acid

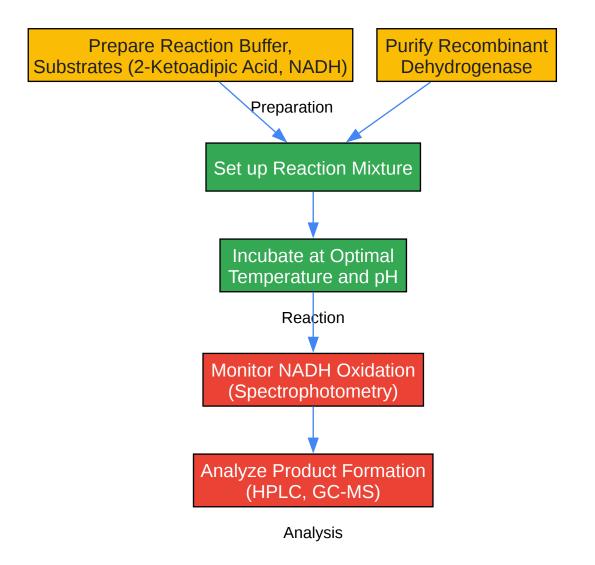


Figure 2: General Experimental Workflow

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